molecular formula C28H26N4O4 B2738478 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 1217127-60-0

2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2738478
CAS No.: 1217127-60-0
M. Wt: 482.54
InChI Key: JZKWPEWOCHSVIX-UHFFFAOYSA-N
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Description

2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including oxadiazole, phthalazinone, and dimethoxyphenyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxadiazole ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the phthalazinone core: This step typically involves the condensation of phthalic anhydride with appropriate amines or hydrazines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activities, which can alter metabolic pathways.

    Interacting with receptors: Modulating receptor functions, which can influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one: Similar structure but lacks the isopropyl group.

    2-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-methylphenyl)phthalazin-1(2H)-one: Similar structure but has a methyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in 2-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[4-(propan-2-yl)phenyl]-1,2-dihydrophthalazin-1-one contributes to its unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This structural feature may enhance its biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-propan-2-ylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-17(2)18-9-11-19(12-10-18)26-21-7-5-6-8-22(21)28(33)32(30-26)16-25-29-27(31-36-25)20-13-14-23(34-3)24(15-20)35-4/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKWPEWOCHSVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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